Ácido 1,2-benzisoxazol-6-carboxílico

Descripción general

Descripción

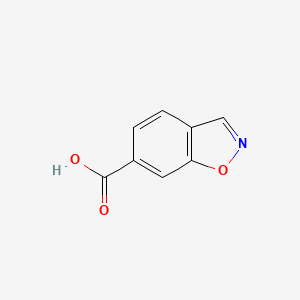

1,2-Benzisoxazole-6-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isoxazole ring with a carboxylic acid group at the 6-position. This compound is part of the benzisoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1,2-Benzisoxazole-6-carboxylic acid serves as a crucial building block in the synthesis of numerous bioactive compounds. Its derivatives have been investigated for their pharmacological properties, including:

- Antimicrobial Activity : Compounds derived from 1,2-benzisoxazole-6-carboxylic acid have demonstrated significant antibacterial effects against various pathogens. For instance, a study reported the synthesis of benzisoxazole derivatives that exhibited potent activity against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : The benzisoxazole scaffold has been linked to anticancer activity. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anticonvulsant Effects : Some derivatives are used as anticonvulsants, with drugs like zonisamide being notable examples. These compounds interact with neurotransmitter systems to exert their effects .

Case Study: Antibacterial Activity

A recent investigation synthesized a series of benzisoxazole derivatives and tested them for their antibacterial properties. The results showed that specific compounds had minimum inhibitory concentrations (MIC) below 10 μM against E. coli, indicating strong antibacterial potential .

Functional Materials

Beyond pharmacology, 1,2-benzisoxazole-6-carboxylic acid is utilized in the development of functional materials in synthetic chemistry. Its unique structure allows it to be incorporated into polymers and other materials with desirable properties.

Table 1: Applications of 1,2-Benzisoxazole-6-carboxylic acid in Functional Materials

| Application Area | Description | Example Compounds |

|---|---|---|

| Polymers | Used as monomers for creating polymeric materials | Benzisoxazole-based polyurethanes |

| Coatings | Enhances chemical resistance and durability | Benzisoxazole-modified coatings |

| Sensors | Acts as a sensing element for detecting specific analytes | Benzisoxazole-functionalized sensors |

Drug Discovery

The benzisoxazole scaffold is recognized as a privileged structure in drug discovery due to its versatile binding properties and ability to interact with various biological targets. The presence of functional groups can significantly alter the pharmacokinetic properties and biological activity of the resulting compounds.

Table 2: Notable Drugs Derived from Benzisoxazole

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Zonisamide | Anticonvulsant | Inhibits sodium channels and enhances GABA activity |

| Risperidone | Antipsychotic | Dopamine D2 receptor antagonist |

| Antibacterial Agents | Various bacterial infections | Inhibition of bacterial DNA gyrase |

Mecanismo De Acción

Target of Action

1,2-Benzisoxazole-6-carboxylic acid, a derivative of the benzisoxazole scaffold, has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

The compound’s interaction with its targets results in a variety of changes. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of cancer formation and proliferation .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .

Pharmacokinetics

For example, the presence of fluorine in the molecule can significantly affect the drug’s capacity, clearance, distribution, and metabolism .

Result of Action

The molecular and cellular effects of 1,2-Benzisoxazole-6-carboxylic acid’s action are diverse, depending on the specific targets and pathways involved. For example, in the context of cancer, benzoxazole derivatives have been shown to possess potent anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis .

Action Environment

The action, efficacy, and stability of 1,2-Benzisoxazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s antibacterial effects can be reversed by the supplementation of 4-hydroxybenzoate in minimal media . This suggests that the compound’s action can be modulated by the presence of certain substances in the environment .

Análisis Bioquímico

Biochemical Properties

1,2-Benzisoxazole-6-carboxylic acid, like other benzisoxazole derivatives, exhibits promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities .

Cellular Effects

Benzisoxazole derivatives have been shown to exhibit promising effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Benzisoxazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Some benzisoxazole derivatives have shown promising results in animal models .

Metabolic Pathways

A study suggests that benzisoxazole derivatives could be involved in certain metabolic pathways .

Subcellular Localization

Benzisoxazole derivatives could potentially be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted benzaldehydes with hydroxylamine to form the corresponding oximes, which then undergo cyclization to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .

Industrial Production Methods

Industrial production methods for 1,2-Benzisoxazole-6-carboxylic acid may involve large-scale synthesis using similar cyclization techniques but optimized for higher yields and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Benzisoxazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the benzene or isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Comparación Con Compuestos Similares

1,2-Benzisoxazole-6-carboxylic acid can be compared with other similar compounds such as benzoxazole and benzothiazole derivatives. While all these compounds share a fused benzene ring with a heterocyclic moiety, 1,2-Benzisoxazole-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group . This uniqueness contributes to its distinct chemical reactivity and biological activities.

List of Similar Compounds

- Benzoxazole

- Benzothiazole

- 1,2-Benzisoxazole

- 1,2-Benzisoxazole-3-carboxylic acid

Actividad Biológica

1,2-Benzisoxazole-6-carboxylic acid, a member of the benzisoxazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

1,2-Benzisoxazole-6-carboxylic acid exhibits a range of biological activities including:

- Anticancer Properties : It has shown potential in inhibiting various cancer cell lines.

- Antimicrobial Effects : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory and Antiglycation Activities : It has been noted for its ability to mitigate inflammation and glycation processes.

Target Interactions

1,2-Benzisoxazole-6-carboxylic acid interacts with several key biological targets implicated in diseases such as cancer, diabetes, and inflammation. Its mechanism often involves modulation of metabolic pathways relevant to these conditions.

Biochemical Pathways

The compound’s action is linked to its ability to affect various biochemical pathways. For instance, benzisoxazole derivatives are known to influence cellular processes critical in cancer pathology. The presence of functional groups can modify the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Anticancer Activity

A study evaluating the cytotoxicity of benzisoxazole derivatives reported that 1,2-benzisoxazole-6-carboxylic acid exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were found to be lower than 50 µM in these assays, indicating potent anticancer effects .

Antimicrobial Activity

Research has demonstrated that 1,2-benzisoxazole-6-carboxylic acid possesses antimicrobial properties against a range of pathogens. In vitro studies revealed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against multi-drug resistant strains of Acinetobacter baumannii . The compound's effectiveness varied with structural modifications; for example, the introduction of lipophilic groups enhanced antiplasmodial activity .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Efficacy

In a comparative study of benzisoxazole derivatives, it was found that modifications at the C4 position retained anticancer activity while altering side chains affected cytotoxicity profiles. For instance, derivatives with larger amide groups showed decreased activity compared to smaller ones .

Case Study 2: Antimicrobial Mechanisms

A recent investigation into the antimicrobial mechanisms revealed that 1,2-benzisoxazole-6-carboxylic acid disrupts bacterial metabolic pathways by inhibiting specific enzymes crucial for bacterial growth. This finding underscores its potential as a lead compound for developing new antibiotics targeting resistant strains .

Propiedades

IUPAC Name |

1,2-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIQHQRSOQNKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352907-05-1 | |

| Record name | 1,2-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.